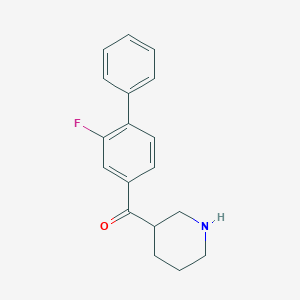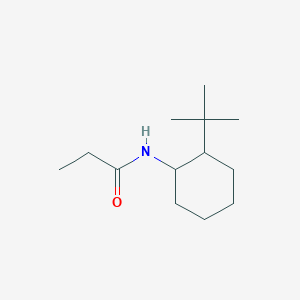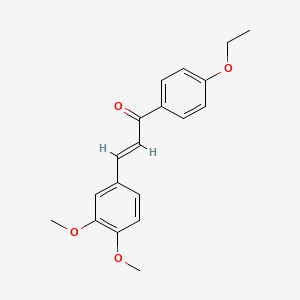
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride, also known as FP-methyl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FP-methyl is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
作用機序
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride acts as a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate various physiological processes, including pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. The compound has also been demonstrated to reduce inflammation and improve cognitive function in various disease models. Additionally, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been shown to increase food intake and body weight in animals, which may have implications for the treatment of cachexia in cancer patients.
実験室実験の利点と制限
One advantage of using (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endocannabinoid signaling without affecting other pathways in the body. However, one limitation of using (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride is its relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
将来の方向性
There are several potential future directions for research on (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride. One area of interest is the development of novel formulations that can improve the compound's pharmacokinetic properties, such as its half-life and bioavailability. Another direction is the investigation of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride and its effects on endocannabinoid signaling in different physiological contexts.
合成法
The synthesis of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride involves the reaction of 2-fluoro-4-biphenylcarboxylic acid with 3-piperidinylmethanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with methylamine hydrochloride to yield (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride hydrochloride. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. The compound has been shown to increase endocannabinoid levels in the body, which can lead to analgesic and anxiolytic effects. (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer therapy. Additionally, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been used as a tool compound in various biochemical and pharmacological studies to elucidate the role of FAAH in endocannabinoid signaling.
特性
IUPAC Name |
(3-fluoro-4-phenylphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-11-14(18(21)15-7-4-10-20-12-15)8-9-16(17)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,20H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIJDPLCDTEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)


![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)


![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)